molecular formula C9H10BrN B8137692 (R)-5-Bromo-2-methylindoline

(R)-5-Bromo-2-methylindoline

Cat. No.: B8137692
M. Wt: 212.09 g/mol
InChI Key: NSBOZWGQLGHLQZ-ZCFIWIBFSA-N
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Description

(R)-5-Bromo-2-methylindoline: is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine and methyl groups attached to the indole ring confer unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-5-Bromo-2-methylindoline typically involves the bromination of a suitable indole precursor. One common method is the bromination of 2-methylindole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (R)-5-Bromo-2-methylindoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 5-bromo-2-methylindole-3-carboxylic acid.

    Reduction: Formation of 5-bromo-2-methylindoline.

    Substitution: Formation of 5-methoxy-2-methylindole.

Scientific Research Applications

Chemistry: (R)-5-Bromo-2-methylindoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects. It is also used in the synthesis of indole-based pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (R)-5-Bromo-2-methylindoline involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with signaling pathways, such as the MAPK and PI3K-AKT pathways, to exert its effects on cellular processes.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the methyl group at the 2-position, resulting in different chemical properties.

    2-Methylindole: Lacks the bromine atom at the 5-position, affecting its reactivity and biological activity.

    5-Bromo-2,3-dihydro-1H-indole: Lacks the methyl group at the 2-position, leading to variations in its chemical behavior.

Uniqueness: (R)-5-Bromo-2-methylindoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. The chiral center at the 2-position adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral studies.

Biological Activity

(R)-5-Bromo-2-methylindoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of indole, a heterocyclic compound known for its presence in many natural products and pharmaceuticals. The bromine atom and methyl group in its structure enhance its lipophilicity, which may influence its biological activity. The molecular formula is C9H8BrNC_9H_8BrN, with a molecular weight of 215.07 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial Activity : Studies indicate that indole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and other pathogens .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Properties : Research has highlighted the potential of this compound in cancer treatment. It has shown cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant efficacy .
  • Antimicrobial Effects : The compound exhibits notable antimicrobial activity, with minimum inhibitory concentrations (MIC) reported as low as 33 μM against certain strains . This suggests potential applications in treating infections caused by resistant bacteria.
  • Neuroprotective Effects : Some studies have suggested that indole derivatives can interact with neurotransmitter receptors, indicating possible neuroprotective effects that warrant further exploration .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. Results indicated that the compound effectively induced apoptosis at concentrations below 10 µM in A549 cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity Assessment :
    • In another investigation, this compound was tested against a panel of bacteria. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on its mechanism involving cell membrane disruption .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for tyrosine kinase receptors, which are critical in cancer biology .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (lung cancer)<10 µM
AntimicrobialStaphylococcus aureus33 µM
NeuroprotectiveVarious neurotransmitter receptorsN/A

Properties

IUPAC Name

(2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBOZWGQLGHLQZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916903-14-5
Record name (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole
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